molecular formula C10H6N4O B8311933 Isoquinoline-5-carbonyl azide

Isoquinoline-5-carbonyl azide

Cat. No. B8311933
M. Wt: 198.18 g/mol
InChI Key: OKUQLDUXFSLLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline-5-carbonyl azide is a useful research compound. Its molecular formula is C10H6N4O and its molecular weight is 198.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isoquinoline-5-carbonyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline-5-carbonyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Isoquinoline-5-carbonyl azide

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

isoquinoline-5-carbonyl azide

InChI

InChI=1S/C10H6N4O/c11-14-13-10(15)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H

InChI Key

OKUQLDUXFSLLDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isoquinoline-5-carboxylic acid monohydrate (5.00 g, 26.2 mmol) was suspended in dichloromethane (200 ml) and N,N-dimethylformamide (5 drops) added. Oxalyl chloride (4.57 ml, 52 mmol) was then added and the reaction stirred for 7 h. The solvent and excess oxalyl chloride was then evaporated and the residue taken up in dichloromethane (200 ml). A solution of sodium azide (2.1 g, 32.3 mmol) and tetra-n-butylammonium bromide (850 mg) in water (50 ml) was then added in one portion and the mixture stirred for 20 min. The layers were separated and the aqueous phase extracted with more dichloromethane (100 ml). The combined organic phases were evaporated and the residue purified by flash column chromatography (eluant ethyl acetate-dichloromethane (1:4)) to give the title compound as a yellow solid (2.27 g, 44%).
Name
Isoquinoline-5-carboxylic acid monohydrate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.57 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
850 mg
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
44%

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